molecular formula C19H18O4 B5712499 ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate

ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B5712499
M. Wt: 310.3 g/mol
InChI Key: FAPWVEJSPTWFBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including compounds similar to ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate, typically involves the condensation reactions of salicylaldehydes with appropriate precursors. A notable method includes the Friedländer condensation reaction, which can be catalyzed by KHSO4 under ultrasound irradiation conditions to obtain high yields of the desired products (Gao et al., 2011). This process underscores the efficiency and versatility of modern synthetic routes in creating complex benzofuran structures.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been extensively studied through techniques such as X-ray diffraction. These analyses reveal intricate details about the compound's crystallography, including bond lengths, angles, and hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and physical properties. For instance, the crystal structure of a related compound, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, showcases intramolecular hydrogen bonding and significant torsion angles, reflecting the complexity of these molecules (Marjani, 2013).

Chemical Reactions and Properties

Ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate participates in a variety of chemical reactions, highlighting its reactivity and potential as an intermediate in organic synthesis. These reactions often involve transformations of the benzofuran ring, such as sulfination, halogenation, and acylation, to produce derivatives with diverse chemical properties. The ability to undergo cis/trans isomerization under certain conditions is a notable chemical property of benzofuran derivatives, which can significantly influence their chemical behavior and applications (Shen, 2010).

Safety and Hazards

The safety and hazards associated with similar compounds often involve risks like being harmful if swallowed and causing serious eye irritation . Proper handling and storage, such as ensuring adequate ventilation and avoiding contact with skin, eyes, or clothing, are often recommended .

properties

IUPAC Name

ethyl 2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-3-21-19(20)18-13(2)23-17-10-9-15(11-16(17)18)22-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPWVEJSPTWFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate

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